molecular formula C9H8ClNOS B8780540 N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine

N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine

Cat. No.: B8780540
M. Wt: 213.68 g/mol
InChI Key: APSUJQIKHWGVBW-UHFFFAOYSA-N
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Description

N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine is an organic compound with the molecular formula C9H8ClNOS. It is a derivative of benzothiopyran, featuring a chlorine atom at the 6th position and an oxime group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Benzothiopyran Core: The initial step involves the cyclization of a suitable precursor, such as a chlorinated phenol, with sulfur to form the benzothiopyran core.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6th position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Oxime Formation: The final step involves the conversion of the ketone group at the 4th position to an oxime group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one: Similar structure but with a methyl group at the 3rd position.

    6-chloro-2,3-dihydro-4H-1-benzothiopyran-4-one: Lacks the oxime group.

    4H-1-Benzothiopyran-4-one, 6-chloro-2,3-dihydro-, oxime, (4E): A stereoisomer of the compound.

Uniqueness

N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2

InChI Key

APSUJQIKHWGVBW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=NO)C=C(C=C2)Cl

Origin of Product

United States

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